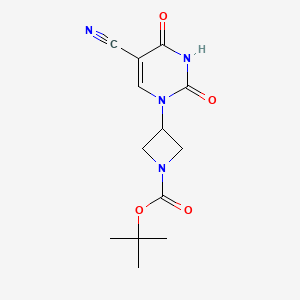
tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies to provide a comprehensive overview.
Chemical Structure
The compound features a unique structure characterized by the azetidine ring fused with a pyrimidine derivative. Its molecular formula is CHNO, and it includes functional groups that may contribute to its pharmacological effects.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrimidine moiety have been shown to inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| tert-butyl 3-(5-cyano...) | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
These findings indicate its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways and receptors associated with cell signaling.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes. The use of different reagents and conditions can yield derivatives with enhanced biological activity.
Table 2: Synthesis Conditions for Derivatives
| Derivative | Reagents Used | Yield (%) |
|---|---|---|
| Derivative A | Ethanol, HCl | 81 |
| Derivative B | DMF, EDCI | 75 |
| tert-butyl 3-(5-cyano...) | THF, N,N-diisopropylethylamine | 90 |
Propiedades
IUPAC Name |
tert-butyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-13(2,3)21-12(20)16-6-9(7-16)17-5-8(4-14)10(18)15-11(17)19/h5,9H,6-7H2,1-3H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPIXMMRPGDDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















